4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide
Overview
Description
4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide is an organic compound with the molecular formula C20H19NO3S . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(3-methylphenoxy)aniline under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide can be compared with other sulfonamide compounds such as:
4-methyl-N-[4-(4-methylphenoxy)phenyl]benzenesulfonamide: Similar in structure but with a different substitution pattern on the phenoxy group.
N-allyl-4-methylbenzenesulfonamide: Contains an allyl group instead of the phenoxy group, leading to different chemical properties and reactivity.
4-methyl-N-tosylbenzenesulfonamide: Another sulfonamide with a different substituent on the nitrogen atom, affecting its chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[4-(3-methylphenoxy)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-6-12-20(13-7-15)25(22,23)21-17-8-10-18(11-9-17)24-19-5-3-4-16(2)14-19/h3-14,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHUJULFJOZUOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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